molecular formula C9H10BrClN2O4 B13902939 (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride

(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride

Cat. No.: B13902939
M. Wt: 325.54 g/mol
InChI Key: ZHRGLIYHXQIORE-SBSPUUFOSA-N
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Description

(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride is a complex organic compound that features both amino and nitro functional groups

Preparation Methods

The synthesis of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor followed by nitration. The amino group is introduced through a reductive amination process. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid under controlled conditions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Scientific Research Applications

(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the nitro and bromo groups can participate in various electronic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds include:

    (2R)-2-amino-2-(3-chloro-5-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-amino-2-(3-bromo-5-methylphenyl)propanoic acid:

Properties

Molecular Formula

C9H10BrClN2O4

Molecular Weight

325.54 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9BrN2O4.ClH/c1-9(11,8(13)14)5-2-6(10)4-7(3-5)12(15)16;/h2-4H,11H2,1H3,(H,13,14);1H/t9-;/m1./s1

InChI Key

ZHRGLIYHXQIORE-SBSPUUFOSA-N

Isomeric SMILES

C[C@@](C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl

Origin of Product

United States

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